molecular formula C15H15ClN2OS B601373 Clopidogrel Impurity 7 CAS No. 444728-13-6

Clopidogrel Impurity 7

Numéro de catalogue: B601373
Numéro CAS: 444728-13-6
Poids moléculaire: 306.82
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Clopidogrel Impurity 7 is a byproduct formed during the synthesis of clopidogrel, a widely used antiplatelet medication. Clopidogrel is primarily used to prevent blood clots in patients with cardiovascular diseases. Impurities like this compound are crucial to identify and control to ensure the safety and efficacy of the pharmaceutical product.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Clopidogrel Impurity 7 typically involves the reaction of 2-chlorophenyl glycine with thionyl chloride and methanol in a molar ratio of 1:1:1 . This reaction produces the intermediate compounds that eventually lead to the formation of this compound.

Industrial Production Methods: In industrial settings, the production of this compound is controlled through rigorous quality assurance processes. High-performance liquid chromatography (HPLC) is often used to monitor and separate impurities during the synthesis of clopidogrel . The use of specific columns and mobile phases, such as acetonitrile and water, helps achieve the desired separation and purity levels.

Analyse Des Réactions Chimiques

Types of Reactions: Clopidogrel Impurity 7 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols.

Applications De Recherche Scientifique

Analytical Chemistry

Clopidogrel Impurity 7 serves as a reference standard in analytical chemistry. Its role is crucial for the following applications:

  • Quality Control : It aids in the development and validation of analytical methods for the quantification of clopidogrel and its related compounds. This is essential for ensuring the purity and efficacy of pharmaceutical formulations.
  • Stability Studies : The impurity can be used to assess the stability of clopidogrel formulations under various conditions, including temperature and pH variations. For instance, formulations containing clopidogrel free base have shown improved stability profiles when compared to traditional formulations .

Table 1: Stability Comparison of Clopidogrel Formulations

Formulation TypeStability at pH 9-10Thermal DegradationChiral Conversion
Aqueous Emulsion<1.2% HydrolysisInhibited<1.5% R-Enantiomer
Cyclodextrin-basedHigh degradationSignificantHigh R-Enantiomer
Clopidogrel BisulfateModerateModerateModerate

Pharmacogenetics and Clinical Applications

Research indicates that this compound may have implications in pharmacogenetics, particularly concerning patients undergoing percutaneous coronary intervention (PCI). The effectiveness of clopidogrel can be influenced by genetic variations in the CYP2C19 gene, which affects drug metabolism .

  • Case Studies : Patients identified as CYP2C19 poor metabolizers exhibit reduced efficacy of clopidogrel, leading to increased risks of adverse cardiovascular outcomes such as stent thrombosis . This highlights the need for personalized medicine approaches where this compound could be utilized to better understand patient responses to treatment.

Pharmaceutical Development

The compound is also significant in pharmaceutical development:

  • Formulation Development : Research has shown that formulations using this compound can minimize degradation and maintain the active form of clopidogrel during storage and processing. This is particularly relevant for patients who cannot tolerate oral administration due to gastrointestinal side effects .
  • Regulatory Compliance : The presence of impurities like this compound must be monitored to comply with regulatory standards set by agencies such as the FDA and EMA. Studies have demonstrated that formulations can be designed to meet these standards while ensuring therapeutic efficacy .

Future Directions and Research Needs

Further research is needed to explore the full potential of this compound in clinical settings:

  • Longitudinal Studies : Investigating long-term outcomes for patients treated with clopidogrel while monitoring levels of impurities could provide insights into the safety and efficacy of therapy.
  • Broader Applications : Understanding how this compound interacts with other medications could lead to improved combination therapies for cardiovascular diseases.

Mécanisme D'action

Clopidogrel Impurity 7, like clopidogrel, is believed to exert its effects through the inhibition of platelet aggregation. The compound binds irreversibly to the P2Y12 adenosine diphosphate receptors on platelets, preventing the binding of adenosine diphosphate and subsequent activation of the glycoprotein GPIIb/IIIa complex . This inhibition prevents platelet aggregation and reduces the risk of blood clot formation.

Comparaison Avec Des Composés Similaires

    Ticlopidine: Another thienopyridine antiplatelet agent with similar mechanisms of action but different side effect profiles.

    Prasugrel: A newer thienopyridine with a faster onset of action and higher potency compared to clopidogrel.

    Ticagrelor: A non-thienopyridine antiplatelet agent that reversibly binds to the P2Y12 receptors.

Uniqueness of Clopidogrel Impurity 7: this compound is unique in its specific formation during the synthesis of clopidogrel. Its identification and control are crucial for ensuring the safety and efficacy of clopidogrel products. Unlike other similar compounds, this compound is not used therapeutically but serves as an important marker for quality control in pharmaceutical manufacturing .

Activité Biologique

Clopidogrel, an antiplatelet medication widely used to prevent cardiovascular events, is a prodrug that requires metabolic activation to exert its therapeutic effects. Among its various impurities, Clopidogrel Impurity 7 (CPI7) has garnered attention due to its potential biological activities and implications in drug metabolism. This article explores the biological activity of CPI7, focusing on its mechanisms, pharmacokinetics, and clinical relevance.

Chemical Structure and Properties

This compound is characterized by a nitroso group, which contributes to its unique reactivity and potential interactions with biological systems. The molecular formula of CPI7 is C16H16N2O2C_{16}H_{16}N_{2}O_{2}, and its structure can be represented as follows:

Clopidogrel Impurity 7  S o chlorophenyl 6 7 dihydrothieno 3 2 c pyridine 5 4H acetic acid\text{this compound }\quad \text{ S o chlorophenyl 6 7 dihydrothieno 3 2 c pyridine 5 4H acetic acid}

The biological activity of CPI7 is primarily associated with its role as an intermediate in the synthesis of Clopidogrel. It participates in biochemical reactions involving various enzymes, particularly cytochrome P450 (CYP) enzymes, which are crucial for the metabolic activation of clopidogrel. The activation process involves two key steps:

  • Oxidation to 2-Oxoclopidogrel : Clopidogrel is first oxidized by CYP enzymes to form 2-oxoclopidogrel.
  • Formation of Active Metabolite (AM) : The 2-oxoclopidogrel is then converted into the active metabolite through further oxidation and reduction processes involving glutathione (GSH) .

Biological Activity and Pharmacokinetics

Research indicates that this compound exhibits significant antiplatelet activity through the inhibition of ADP-induced platelet aggregation. In vitro studies have shown that CPI7 can irreversibly inhibit binding to the P2Y12 receptor, similar to the active metabolite of clopidogrel .

Key Findings:

  • Inhibition Potency : The IC50 values for CPI7 in inhibiting platelet aggregation have been reported at approximately 0.53 µM for binding inhibition and 1.8 µM for ADP-induced aggregation .
  • Metabolic Pathways : The pharmacokinetics of CPI7 are influenced by genetic polymorphisms in CYP enzymes, particularly CYP2C19, which can lead to variable responses in patients undergoing treatment with clopidogrel .

Case Studies

A review of clinical data highlights the impact of genetic variations on the efficacy of clopidogrel therapy. For instance, patients with CYP2C19*2 alleles exhibit reduced formation of active metabolites, leading to diminished antiplatelet effects. This has been linked to increased rates of adverse cardiovascular events post-percutaneous coronary intervention (PCI) .

Data Table: Pharmacokinetic Parameters of Clopidogrel and Its Metabolites

ParameterClopidogrelThis compoundActive Metabolite (AM)
Cmax (ng/mL)2 - 4.5N/AVaries
Tmax (h)1.4 - 1.2N/AVaries
Half-life (t1/2)~7 hN/ARapid elimination
IC50 (µM)N/A0.531.8

Propriétés

Numéro CAS

444728-13-6

Formule moléculaire

C15H15ClN2OS

Poids moléculaire

306.82

Pureté

> 95%

Quantité

Milligrams-Grams

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.